4-Heptadecylumbelliferone
Overview
Description
Biochemical Analysis
Biochemical Properties
4-Heptadecylumbelliferone plays a significant role in biochemical reactions due to its fluorescence properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its hydroxyl group. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s fluorescence characteristics. For instance, this compound is used to study the pH of cell membranes by interacting with membrane-bound proteins and lipids, altering its fluorescence emission based on the local pH environment .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a pH indicator allows researchers to monitor changes in intracellular pH, which is crucial for understanding cellular metabolism and signaling. Additionally, this compound can be used to study the effects of pH changes on cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the compound’s fluorescence properties, making it a valuable tool for studying molecular dynamics. For example, this compound can bind to specific proteins or enzymes, leading to changes in their activity or conformation. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can be affected by prolonged exposure to light or extreme pH conditions. Long-term studies have shown that this compound can maintain its fluorescence properties for extended periods, making it suitable for long-term experiments. Researchers should be aware of potential degradation and its impact on experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study various physiological processes without significant adverse effects. At high doses, this compound may exhibit toxic effects, including alterations in cellular metabolism and gene expression. Researchers should carefully consider the dosage when designing experiments to avoid potential toxicity and ensure accurate results .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a pH indicator. The compound interacts with enzymes and cofactors involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism. For example, this compound can be used to study the effects of pH changes on enzyme activity and metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its fluorescence properties. For instance, this compound can be transported to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can be used to study local pH changes and their effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the cell membrane, endoplasmic reticulum, and mitochondria. This localization is crucial for studying the effects of pH changes on cellular processes and understanding the compound’s activity and function within different cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecylumbelliferone typically involves the alkylation of umbelliferone (7-hydroxycoumarin) with a heptadecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours to ensure complete alkylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Heptadecylumbelliferone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various ether derivatives depending on the substituent used.
Scientific Research Applications
4-Heptadecylumbelliferone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Heptadecylumbelliferone involves its ability to fluoresce under specific pH conditions. The compound’s fluorescence is influenced by the protonation state of the hydroxyl group on the coumarin ring. At different pH levels, the fluorescence intensity and wavelength can change, making it a valuable tool for studying pH variations in various environments . The molecular targets include cell membranes and lipoid structures, where it can interact with lipid bilayers and proteins .
Comparison with Similar Compounds
4-Heptadecylumbelliferone can be compared with other similar compounds such as:
4-Heptadecyl-7-methoxycoumarin: Similar in structure but with a methoxy group instead of a hydroxyl group, affecting its pH sensitivity and fluorescence properties.
4-Heptadecyl-7-aminocoumarin: Contains an amino group, which can alter its fluorescence characteristics and reactivity.
4-Heptadecyl-7-hydroxyquinoline: A quinoline derivative with different electronic properties and fluorescence behavior.
The uniqueness of this compound lies in its specific pH sensitivity and the ability to study the electrical surface potential and pH of cell membranes and lipoid structures .
Properties
IUPAC Name |
4-heptadecyl-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-20-26(28)29-25-21-23(27)18-19-24(22)25/h18-21,27H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKAGRKLLDCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180683 | |
Record name | 4-Heptadecylumbelliferone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26038-83-5 | |
Record name | 4-Heptadecylumbelliferone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026038835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptadecylumbelliferone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-heptadecyl-7-hydroxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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